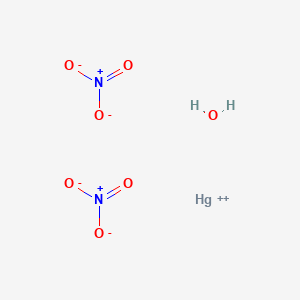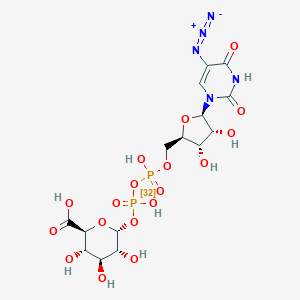
N-(2-amino-2-oxo(213C)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxo(213C)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is also known as AOE or 2-AOE and is a derivative of benzamide. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxo(213C)ethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-amino-2-oxo(213C)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-amino-2-oxo(213C)ethyl)benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-oxo(213C)ethyl)benzamide. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs and therapies. Additionally, further research is needed to optimize the synthesis method of this compound, which may improve its solubility and make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-amino-2-oxo(213C)ethyl)benzamide involves the reaction of 2-(2-aminoacetyl)benzoic acid with acetic anhydride and phosphoric acid. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxo(213C)ethyl)benzamide has been used in various scientific research applications, including studies related to the development of new drugs and therapies. This compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
137248-42-1 |
|---|---|
Nombre del producto |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1 |
Clave InChI |
AZKKVZSITQZVLP-VJJZLTLGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NC[13C](=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Sinónimos |
Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




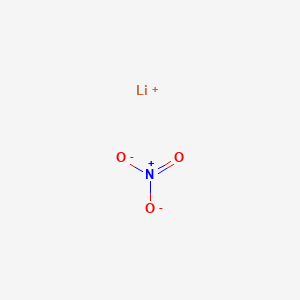

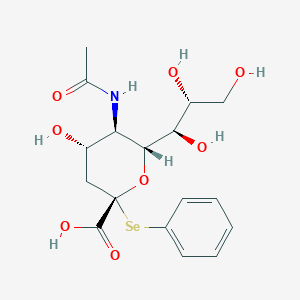
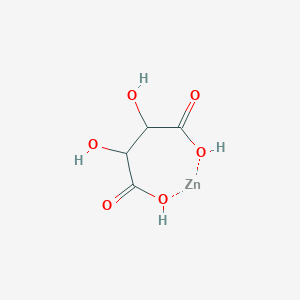


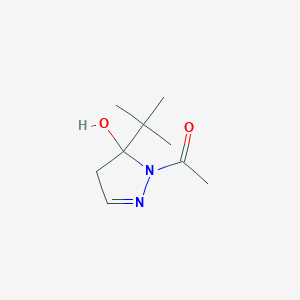



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
